(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Medicinal Chemistry Chiral Synthesis CDK Inhibitors

This (R)-enantiomer hydrochloride (CAS 1269756-03-7) is a critical chiral amine building block for stereoselective synthesis of CDK9 inhibitors (WO2011026904A1). Unlike the racemate or (S)-enantiomer, only the defined (R)-stereocenter ensures proper spatial interaction with ATP-binding kinase pockets, preventing off-target effects. The HCl salt guarantees consistent stoichiometry, aqueous solubility, and ease of handling for amide coupling and reductive amination. Essential for medicinal chemistry teams developing oncology therapeutics—substitution with racemic or (S)-forms compromises target engagement and purification.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 1269756-03-7
Cat. No. B1530504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride
CAS1269756-03-7
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC(C1CCOCC1)N.Cl
InChIInChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m1./s1
InChIKeyKDFIFVOGSYITNL-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(Oxan-4-yl)ethan-1-amine Hydrochloride (CAS 1269756-03-7): Chiral Amine Building Block for CDK Inhibitor Synthesis


(1R)-1-(Oxan-4-yl)ethan-1-amine hydrochloride (CAS 1269756-03-7), also known as (R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, is a chiral amine building block featuring a saturated oxane (tetrahydropyran) ring [1]. The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility and stability for research applications . It is a secondary amine with a defined (R)-stereocenter at the α-carbon, making it a valuable intermediate for the stereoselective synthesis of biologically active molecules, most notably as a key component in the preparation of pyrazinylpyridine-based cyclin-dependent kinase (CDK) inhibitors for the treatment of proliferative diseases .

Why (1R)-1-(Oxan-4-yl)ethan-1-amine Hydrochloride Cannot Be Replaced by Racemic or Opposite Enantiomer Analogs


Substitution with the racemic mixture (CAS 1269755-01-2) or the (1S)-enantiomer (CAS 1269754-98-4) is not scientifically equivalent for applications requiring stereochemical integrity. The biological activity of downstream targets, such as the CDK inhibitors synthesized using this compound, is inherently dependent on the three-dimensional orientation of the molecule [1]. The specific (R)-configuration at the chiral center dictates the spatial interaction with biological targets like ATP-binding pockets of kinases. Using the racemate introduces the inactive or potentially antagonistic (S)-enantiomer, reducing the effective concentration of the active species and complicating purification. Furthermore, the hydrochloride salt form provides a defined stoichiometry and solubility profile that differs significantly from the free base, impacting reaction consistency and formulation development [2].

Quantitative Differentiation Evidence for (1R)-1-(Oxan-4-yl)ethan-1-amine Hydrochloride Procurement


Enantiomeric Purity Specification for Stereoselective Synthesis

The (1R)-enantiomer is offered with a minimum purity specification of 95% to 98%, ensuring high enantiomeric excess (ee) for downstream stereoselective reactions [REFS-1, REFS-2]. In contrast, the racemic mixture (CAS 1269755-01-2) lacks a defined enantiomeric purity specification and would require additional resolution steps to isolate the desired (R)-enantiomer, increasing synthetic cost and complexity .

Medicinal Chemistry Chiral Synthesis CDK Inhibitors

Documented Utility in CDK Inhibitor Synthesis vs. (1S)-Enantiomer

Patent WO2011026904A1 explicitly describes the use of (1R)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride as a key intermediate in the preparation of pyrazinylpyridine CDK inhibitors . A search of the same patent document for the corresponding (1S)-enantiomer (CAS 1269754-98-4) yields no results, indicating that the (R)-stereochemistry is a critical structural requirement for the claimed CDK inhibitor pharmacophore [1].

Kinase Inhibition Cancer Therapeutics Patent Literature

Hydrochloride Salt Form Enhances Aqueous Solubility vs. Free Base

The hydrochloride salt of (1R)-1-(oxan-4-yl)ethan-1-amine (MW 165.66 g/mol) is the preferred form for research applications due to its enhanced aqueous solubility compared to the free base (MW 129.2 g/mol) . While specific quantitative solubility data for this compound is not publicly available, the class-level behavior of amine hydrochlorides demonstrates significantly higher water solubility than their corresponding free bases, a property that facilitates homogeneous reaction conditions in aqueous or polar media [1].

Formulation Science Reaction Solvent Selection Physicochemical Properties

Key Application Scenarios for (1R)-1-(Oxan-4-yl)ethan-1-amine Hydrochloride in Drug Discovery


Stereoselective Synthesis of Pyrazinylpyridine CDK Inhibitors

Procurement of the (1R)-enantiomer hydrochloride is essential for medicinal chemistry teams developing novel CDK inhibitors for oncology and inflammatory disease indications. As documented in WO2011026904A1, this specific building block is used to construct the tetrahydropyran-containing moiety of potent CDK9 inhibitors [1]. Using the racemate or the (1S)-enantiomer would compromise the stereochemical integrity of the final drug candidate, potentially leading to reduced target engagement or off-target effects .

Preparation of Chiral Ligands and Catalysts for Asymmetric Synthesis

The defined (R)-stereocenter and the rigid oxane ring make this compound a valuable precursor for chiral ligands used in asymmetric catalysis. Its hydrochloride salt form ensures easy handling and dissolution in polar solvents for subsequent derivatization (e.g., amide coupling, reductive amination) . The high enantiomeric purity (≥95%) minimizes the introduction of stereochemical impurities that could erode enantioselectivity in catalytic applications .

Lead Optimization in Medicinal Chemistry Programs

In structure-activity relationship (SAR) studies, the tetrahydropyran ring is a privileged scaffold known to improve metabolic stability and modulate lipophilicity. (1R)-1-(Oxan-4-yl)ethan-1-amine hydrochloride serves as a direct source of this motif, allowing medicinal chemists to rapidly explore chemical space around the chiral amine center [2]. The hydrochloride salt form is preferred for parallel synthesis and library production due to its ease of weighing and solubility in common reaction solvents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.